

# The Discovery and Development of Pociredir (FTX-6058): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pociredir |           |
| Cat. No.:            | B8210139  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Pociredir (formerly FTX-6058) is an investigational, orally bioavailable small molecule in development for the treatment of sickle cell disease (SCD). Developed by Fulcrum Therapeutics, Pociredir is a potent and selective inhibitor of Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EED, Pociredir upregulates the expression of fetal hemoglobin (HbF), a key therapeutic strategy for mitigating the pathophysiology of SCD. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of Pociredir, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using the DOT language.

# Introduction to Sickle Cell Disease and the Therapeutic Rationale for HbF Induction

Sickle cell disease is a monogenic disorder caused by a point mutation in the  $\beta$ -globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and assume a characteristic sickle shape. This leads to chronic hemolysis, vaso-occlusive crises (VOCs), and progressive end-



organ damage.[1] A well-established clinical observation is that individuals with SCD who also have hereditary persistence of fetal hemoglobin (HPFH) experience a significantly milder disease course.[2] Fetal hemoglobin (HbF) is the primary oxygen-carrying protein during fetal life and its production is largely silenced after birth.[1] The presence of HbF in red blood cells of SCD patients inhibits the polymerization of HbS. Therefore, therapeutic strategies aimed at reactivating HbF expression are a major focus of drug development for SCD.[2]

# **Discovery and Medicinal Chemistry of Pociredir**

**Pociredir** was identified through Fulcrum Therapeutics' proprietary drug discovery platform. The medicinal chemistry strategy focused on developing a potent and selective small molecule inhibitor of EED with favorable pharmacokinetic properties for once-daily oral administration.[3]

## **Chemical Structure**

The chemical structure of **Pociredir** (FTX-6058) has been disclosed and is presented below.

Chemical Name: (S)-12-fluoro-4-(2-methylpyridin-3-yl)-7a,8,13,14-tetrahydro-7H-furo[4,3,2-gh]pyrido[2',3':5,6][4][5][6]triazolo[1',5':1,6]pyrido[3,2-c][3][5]benzoxazonine

CAS No: 2297405-24-1

(Image of the chemical structure of **Pociredir** would be placed here in a full whitepaper)

## **Mechanism of Action**

**Pociredir** is a selective inhibitor of Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).[4][7] PRC2 is an epigenetic regulator that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing. By binding to EED, **Pociredir** inhibits the enzymatic activity of PRC2.[6][8] This leads to a reduction in H3K27me3 at the γ-globin (HBG1/HBG2) gene locus, resulting in the upregulation of γ-globin mRNA and a subsequent increase in the production of fetal hemoglobin (HbF).[2][6] The proposed mechanism of action is believed to be independent of BCL11A, a known repressor of HbF.[6]

# **Signaling Pathway Diagram**

The following diagram illustrates the proposed signaling pathway of **Pociredir**.





Click to download full resolution via product page

Caption: Mechanism of action of Pociredir.

# **Preclinical Development**

**Pociredir** has undergone extensive preclinical evaluation in both in vitro and in vivo models to establish its proof-of-concept for the treatment of sickle cell disease.

## In Vitro Studies

Experimental System: Human CD34+ hematopoietic stem and progenitor cells isolated from healthy and sickle cell disease donors were differentiated into erythroid precursors.

#### Methodology:

- Cell Culture: CD34+ cells were cultured in a multi-step differentiation medium to induce erythroid lineage commitment and maturation.
- Drug Treatment: Differentiated erythroid precursors were treated with varying concentrations of **Pociredir**.
- Endpoint Analysis:
  - HbF Protein Levels: Fetal hemoglobin levels were quantified as a percentage of total hemoglobin using high-performance liquid chromatography (HPLC).



- γ-globin mRNA Expression: The relative expression of γ-globin mRNA was measured by quantitative reverse transcription PCR (qRT-PCR).
- F-cells: The percentage of cells expressing HbF (F-cells) was determined by flow cytometry using an anti-HbF antibody.

#### Key Findings:

- Treatment with Pociredir resulted in a dose-dependent increase in HbF protein levels in erythroid cells derived from both healthy and SCD donors, reaching up to approximately 30% of total hemoglobin.[8]
- A corresponding increase in y-globin mRNA expression was observed.
- Pociredir induced a pancellular distribution of HbF, which is believed to be important for its therapeutic effect.[8]

## In Vivo Studies

Animal Model: The Townes mouse model of sickle cell disease was utilized for in vivo studies. This humanized mouse model expresses human  $\alpha$ -globin and human sickle  $\beta$ -globin ( $\beta$ S), recapitulating key features of human SCD.[1]

#### Methodology:

- Animal Dosing: Townes SCD mice were orally administered Pociredir once daily at various dose levels.
- Endpoint Analysis:
  - HbF Protein Levels: Blood samples were collected at different time points, and HbF levels were measured by HPLC.
  - Hbb-bh1 mRNA Expression: In some studies with wild-type mice, the expression of the murine embryonic hemoglobin surrogate, Hbb-bh1, was measured in bone marrow as a marker of target engagement.
  - Hematological Parameters: Standard hematological parameters were assessed.



 Pharmacokinetics: Plasma concentrations of **Pociredir** were measured to determine its pharmacokinetic profile.

### Key Findings:

- Oral administration of Pociredir to Townes SCD mice resulted in a dose- and timedependent increase in HbF protein levels.[9]
- **Pociredir** demonstrated superior HbF induction compared to hydroxyurea in a head-to-head preclinical study in the Townes mouse model.[8]
- The drug showed good oral bioavailability and a pharmacokinetic profile supportive of oncedaily dosing.
- Target engagement in bone marrow was correlated with target engagement in peripheral monocytes, suggesting a potential for a convenient clinical biomarker.[9]

**Preclinical Quantitative Data Summary** 

| Study Type | Model                             | Key Finding                                     | Reference |
|------------|-----------------------------------|-------------------------------------------------|-----------|
| In Vitro   | Human CD34+ cells from SCD donors | Up to ~30% HbF of total hemoglobin              | [8]       |
| In Vivo    | Townes SCD Mouse<br>Model         | Dose- and time-<br>dependent increase in<br>HbF | [9]       |
| In Vivo    | Townes SCD Mouse<br>Model         | Superior HbF<br>induction over<br>hydroxyurea   | [8]       |

# **Clinical Development**

**Pociredir** is currently being evaluated in a Phase 1b clinical trial in adult patients with sickle cell disease.

# Phase 1 Study in Healthy Volunteers (NCT04586985)



A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Pociredir** in healthy adult volunteers.

## Key Findings:

- **Pociredir** was generally well-tolerated with no serious adverse events reported.
- The pharmacokinetic profile supported once-daily oral dosing.
- Dose-dependent increases in γ-globin mRNA were observed, demonstrating target engagement.[2]

# Phase 1b PIONEER Study in SCD Patients (NCT05169580)

The PIONEER study is an ongoing, open-label, multi-center, international Phase 1b trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Pociredir** in adults with SCD.

#### Study Design:

- Patient Population: Adults (18-65 years) with severe SCD.
- Dosing Cohorts: Multiple ascending dose cohorts, including 2 mg, 6 mg, 12 mg, and 20 mg once daily. A 30 mg cohort may also be initiated.[5]
- Treatment Duration: 12 weeks of dosing followed by a 4-week follow-up period.[5]
- Primary Endpoints: Safety and tolerability, and pharmacokinetics.[5]
- Secondary and Exploratory Endpoints:
  - Change in HbF levels (measured by HPLC).[10]
  - Markers of hemolysis (e.g., bilirubin, lactate dehydrogenase).[11]
  - Percentage of F-cells (measured by flow cytometry).[10]



- Globin gene expression (measured by ddPCR).[10]
- Incidence of vaso-occlusive crises (VOCs).[12]

#### Clinical Trial Workflow Diagram



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Multi-Organ Morphological Findings in a Humanized Murine Model of Sickle Cell Trait PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulcrumtx.com [fulcrumtx.com]
- 3. Discovery of clinical candidate FTX-6058: a potent, orally bioavailable upregulator of fetal hemoglobin for treatment of sickle cell disease - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Pipeline of FTX-6058 for Sickle Cell Disease: Early Results and Next Steps | Docwire News [docwirenews.com]
- 7. sicklecellanemianews.com [sicklecellanemianews.com]
- 8. fulcrumtx.com [fulcrumtx.com]
- 9. P1472: INTERIM RESULTS OF SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PHARMACODYNAMICS FROM AN ONGOING OPEN-LABEL STUDY INVESTIGATING FTX-6058 IN ADULTS LIVING WITH SICKLE CELL DISEASE PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemoglobin variants detection by hplc (high performance liquid chromatography) method | Pediatric Oncall Journal [pediatriconcall.com]
- 11. Hemoglobin F HPLC Quantification | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of Pociredir (FTX-6058): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210139#discovery-and-development-of-pociredir]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com